2-(1H-1,2,3-benzotriazol-1-yl)-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}acetamide
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Overview
Description
2-(1H-1,2,3-benzotriazol-1-yl)-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}acetamide is a complex organic compound that features a benzotriazole moiety linked to a pyridine ring through an acetamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}acetamide typically involves the following steps:
Formation of Benzotriazole Intermediate: The benzotriazole moiety can be synthesized by the cyclization of o-phenylenediamine with sodium nitrite in acidic conditions.
Coupling with Pyridine Derivative: The benzotriazole intermediate is then coupled with a pyridine derivative, such as 6-(furan-3-yl)pyridine-3-carbaldehyde, using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Acetamide Formation: The final step involves the formation of the acetamide linkage by reacting the coupled product with acetic anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the nitro groups on the benzotriazole moiety, converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines derived from the benzotriazole moiety.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology
In biological research, it may serve as a probe for studying enzyme interactions, particularly those involving amide bonds.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a drug candidate, especially in targeting specific enzymes or receptors.
Industry
In the industrial sector, it may find applications as a stabilizer in polymers or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole moiety can engage in π-π stacking interactions, while the acetamide linkage can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,2,3-benzotriazol-1-yl)quinoline-3-carbaldehyde
- 2-(2H-1,2,3-benzotriazol-2-yl)ethan-1-ol
- 2-(2H-benzotriazol-2-yl)-4,6-di-tert-butylphenol
Uniqueness
Compared to similar compounds, 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}acetamide is unique due to the presence of both a furan ring and a pyridine ring, which can enhance its binding affinity and specificity towards certain molecular targets. Additionally, the acetamide linkage provides flexibility in its interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c24-18(11-23-17-4-2-1-3-16(17)21-22-23)20-10-13-5-6-15(19-9-13)14-7-8-25-12-14/h1-9,12H,10-11H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLBSBDZDTWRPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NCC3=CN=C(C=C3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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